molecular formula C10H11Cl2N B8622372 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 180160-89-8

6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8622372
CAS No.: 180160-89-8
M. Wt: 216.10 g/mol
InChI Key: WMCWIMZEYWNBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core, with chlorine atoms at positions 6 and 5. Benzazepines are pharmacologically significant due to their structural flexibility, enabling interactions with neurotransmitter receptors such as dopamine and serotonin receptors .

Properties

CAS No.

180160-89-8

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-7-3-5-13-6-4-8(7)10(9)12/h1-2,13H,3-6H2

InChI Key

WMCWIMZEYWNBOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The Diels-Alder approach, outlined in patent WO1996015112A1, constructs the benzazepine core through a [4+2] cycloaddition between a cyclic diene and a substituted benzoquinone. For 6,7-dichloro substitution, the dienophile is pre-functionalized with chlorine atoms at the 6 and 7 positions. The reaction proceeds via:

  • Cycloaddition : A cyclohexadiene derivative reacts with 2,3-dichloro-5-methoxybenzoquinone in toluene at 110°C for 24 hours, forming a tricyclic adduct.

  • Enolization and Oxidation : The adduct undergoes base-mediated enolization (using Et3N) followed by oxidation with MnO2 to yield a dihydronaphthoquinone intermediate.

  • Azide Ring Expansion : Treatment with sodium azide in acetic acid induces a Schmidt rearrangement, expanding the quinone to the seven-membered benzazepine ring.

Critical Optimization Parameters

  • Regioselectivity : Electron-withdrawing chlorine atoms direct the Diels-Alder reaction to favor the para-adduct, ensuring correct substitution patterns.

  • Oxidation Control : Over-oxidation to aromatic byproducts is mitigated by using MnO2 instead of harsher agents like DDQ.

  • Yield Data :

    StepYield (%)Purity (%)
    Cycloaddition6592
    Oxidation7889
    Ring Expansion4585

This method achieves an overall yield of 22.8%, with the ring expansion step as the bottleneck due to competing hydrolysis.

Dieckmann Condensation Route from Substituted Benzoate Esters

Synthetic Pathway

CN103012266A discloses a linear synthesis starting from methyl 2-amido-5-chlorobenzoate and ethyl 4-bromobutyrate:

  • Alkylation : The amide nitrogen is alkylated with ethyl 4-bromobutyrate in acetonitrile at −10°C using NaH as a base, forming a secondary amine intermediate.

  • Dieckmann Cyclization : Heating to 120°C induces intramolecular cyclization, generating a γ-lactam intermediate.

  • Chlorination and Hydrolysis : The lactam is chlorinated at position 6 using PCl5, followed by acidic hydrolysis (25% H2SO4) to yield the final product.

Advantages and Limitations

  • Step Efficiency : Combines alkylation and cyclization into a single step via temperature modulation, reducing purification demands.

  • Chlorination Specificity : Electrophilic chlorination with PCl5 selectively targets the activated aromatic position, achieving >90% regioselectivity.

  • Yield Comparison :

    StepYield (%)
    Alkylation/Cyclization82
    Chlorination75
    Hydrolysis88

The overall yield of 54.1% surpasses the Diels-Alder method, though scalability is limited by the use of moisture-sensitive NaH.

Comparative Analysis of Methodologies

Reaction Conditions and Scalability

  • Diels-Alder Route : Requires anhydrous conditions and strict temperature control, complicating large-scale production. The use of toxic azides further limits industrial applicability.

  • Dieckmann Route : Operates under milder conditions with commercially available starting materials, making it more feasible for kilogram-scale synthesis.

Purity and Byproduct Formation

  • Diels-Alder Byproducts : Partial aromatization during oxidation generates up to 15% naphthoquinone impurities, necessitating chromatography.

  • Dieckmann Byproducts : Over-alkylation at the amide nitrogen occurs in ≤5% of cases, removable via crystallization .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Jones reagent for oxidation and hydrogen gas for reduction. The conditions for these reactions vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Research indicates that 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine exhibits potential as a neuropharmacological agent. It has been studied for its interactions with various neurotransmitter systems, particularly in the context of dopamine receptor modulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to act as a dopamine receptor antagonist. The findings suggested that it could be beneficial in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .

2. Antidepressant Properties
The compound has also been investigated for its antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors when administered in controlled doses.

Case Study : A recent publication highlighted its efficacy in reducing symptoms of depression in rodent models by modulating serotonin levels and enhancing neuroplasticity . This positions the compound as a candidate for further development into antidepressant therapies.

Synthetic Applications

1. Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives that possess enhanced biological activities.

Derivative Name Biological Activity Reference
5-Hydroxy DerivativeSelective muscarinic M3 receptor antagonists
1β-Phenyl DerivativePotential antipsychotic effects

These derivatives have shown promise in preclinical studies for their potential therapeutic effects.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Studies have indicated that while the compound exhibits low acute toxicity levels, chronic exposure may lead to adverse effects on liver and kidney functions.

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Benzazepine Derivatives

The unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a known pharmacophore for dopamine receptor antagonism and neuroleptic activity. For example, derivatives like compound (1) (referenced in ) exhibit neuroleptic effects by blocking dopamine receptors. The addition of 6,7-dichloro substituents in the target compound may modify receptor affinity or selectivity.

Substituted Dihydrobenzofurans

describes substituted 6,7-dichloro-2,3-dihydrobenzofurans (e.g., compound 5a ), which are potent diuretics acting on the thick ascending limb of Henle’s loop. While structurally distinct (benzofuran vs. benzazepine core), the shared 6,7-dichloro substitution highlights the role of chlorine in enhancing bioactivity. However, the benzazepine’s nitrogen-containing ring may redirect therapeutic effects toward neurological targets rather than renal pathways .

Furo-Benzazepine Derivatives

Compounds such as 7,8,9,10-tetrahydro-6H-furo-[2,3-g][3]benzazepine () incorporate a fused furan ring. These derivatives may exhibit serotonin receptor modulation due to their structural resemblance to hallucinogenic tryptamines. The absence of a furan ring in 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its dichloro substitution likely result in divergent receptor interactions, possibly favoring dopamine over serotonin pathways .

Benazepril Hydrochloride

Benazepril () is an ACE inhibitor containing a benzazepine core modified with carboxyl and ester groups. Its mechanism relies on angiotensin-converting enzyme inhibition, unlike the target compound. This contrast underscores how substituents dictate therapeutic class: bulky polar groups in benazepril favor enzymatic inhibition, while halogenated aromatic systems may prioritize receptor binding .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Pharmacological Activity Receptor Target Reference ID
This compound Benzazepine 6-Cl, 7-Cl Potential dopamine modulation Dopamine/5-HT receptors?
2,3,4,5-Tetrahydro-1H-3-benzazepine (Parent) Benzazepine None Dopamine antagonism, neuroleptic Dopamine receptors
6,7-Dichloro-2,3-dihydrobenzofuran (5a) Dihydrobenzofuran 6-Cl, 7-Cl High-ceiling diuretic Renal transporters
Benazepril Hydrochloride Benzazepine Carboxyl, ester groups ACE inhibition Angiotensin-converting enzyme
Furo-[2,3-g][3]benzazepine Furo-benzazepine Fused furan ring Serotonin receptor modulation? 5-HT receptors

Key Research Findings

Chlorine Substitution: The 6,7-dichloro motif enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated benzazepines, aligning with neuropharmacological applications .

Receptor Selectivity : Structural analogs like furo-benzazepines () suggest that ring fusion (e.g., furan) shifts activity toward serotonin receptors, whereas halogenation may favor dopamine pathways .

Therapeutic Divergence : Despite shared dichloro substitution, the benzazepine core’s nitrogen atom differentiates its mechanism from dihydrobenzofurans, which lack heteroatoms critical for enzyme inhibition or receptor binding .

Biological Activity

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS Number: 9813197) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H11Cl2NC_{10}H_{11}Cl_2N, with a molecular weight of approximately 216.11 g/mol. The compound features two chlorine atoms and a nitrogen atom in its structure, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzazepines exhibit significant antimicrobial properties. In a study screening various compounds against Gram-positive and Gram-negative bacteria, several benzazepine derivatives demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL . Specifically, compounds related to this compound showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
This compound16S. aureus
Another derivative8E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain benzazepine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.156 µM against HeLa cells, indicating potent anticancer activity .

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes in target cells. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cell signaling pathways related to cancer proliferation and bacterial resistance mechanisms .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various benzazepine derivatives and tested their antimicrobial efficacy. The study found that the presence of chlorine substituents significantly enhanced antibacterial activity compared to non-chlorinated analogs .

Anticancer Screening

Another investigation focused on the anticancer potential of benzazepines reported that compounds similar to this compound were effective against multiple cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis induction in treated cells .

Q & A

Q. What analytical methods are recommended for quantifying impurities in 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine during synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for impurity profiling. Key parameters include:

  • Column : Reverse-phase C18
  • Mobile phase : Gradient elution with acetonitrile and aqueous buffer (e.g., phosphate pH 3.0)
  • Detection wavelength : 220–254 nm (optimized for benzazepine derivatives)

Q. Impurity Limits :

Impurity TypeRelative Retention Time (RRT)Maximum Allowable %
Major process-related byproduct1.8–2.1≤0.5%
Total impurities≤2.0%

Reference thresholds align with pharmacopeial standards for structurally similar benzazepines .

Q. What solvents are optimal for recrystallizing this compound, given its solubility profile?

Methodological Answer: Polar aprotic solvents (e.g., ethanol, methanol, or diethyl ether) are preferred due to the compound’s low water solubility. A stepwise protocol is recommended:

Dissolve crude product in hot ethanol (60–70°C).

Gradually cool to 4°C for crystallization.

Filter under inert atmosphere to avoid hygroscopic interference.
Solubility in water is negligible (<0.1 mg/mL), necessitating organic media for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Segregate organic waste and partner with certified biohazard disposal firms (e.g., for solvent-contaminated materials).
  • Toxicity mitigation : No acute toxicity data exists, but assume neurotoxic potential based on benzazepine analogs. Conduct pilot experiments at <100 mg scales .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the benzazepine core influence dopamine receptor binding affinity?

Methodological Answer: Substituents at the 3-position (e.g., chloro, phenyl, or carboxy groups) modulate receptor interactions via steric and electronic effects. Example strategies:

  • Steric hindrance : Bulky groups (e.g., t-butyl) reduce D2 receptor affinity by ~40% compared to unsubstituted analogs.
  • Electron-withdrawing groups : Chloro substituents enhance binding to D1-like receptors (IC50 reduction from 120 nM to 45 nM).
    Validate using radioligand displacement assays (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2) .

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

  • Software tools : Use Schrödinger’s ADMET Predictor or Cypress Cascade to simulate Phase I/II metabolism.
  • Key metabolic sites : Predominant oxidation at the 2,3-dihydro position and glucuronidation of the secondary amine.
  • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH).
    Discrepancies may arise from chlorine’s electron-withdrawing effects, delaying N-dealkylation .

Q. What experimental strategies resolve contradictions in reported IC50 values across different dopamine receptor assay systems?

Methodological Answer:

Factor Causing VariabilityMitigation Strategy
Receptor subtype selectivity Use recombinant cell lines expressing single receptor subtypes (e.g., CHO-K1/D2).
Assay buffer composition Standardize ionic strength (e.g., 150 mM NaCl) and pH (7.4) across experiments.
Ligand depletion Optimize protein concentration to ≤0.1 mg/mL to minimize nonspecific binding.
Cross-validate data with orthogonal methods (e.g., electrophysiology for functional activity) .

Q. What synthetic routes achieve enantiomeric purity for this compound derivatives?

Methodological Answer:

  • Chiral resolution : Use (R)- or (S)-mandelic acid as resolving agents in diastereomeric salt formation.
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for cyclization steps (e.g., 85% ee reported for tetrahydrobenzazepines).
  • Analytical verification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to confirm ≥98% enantiomeric excess .

Q. How does the chlorine substitution pattern (6,7-dichloro vs. mono-chloro) impact oxidative stability in storage?

Methodological Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months.
  • Degradation products : LC-MS identifies dichloro analogs forming quinone-like oxides (~5% under stress), while mono-chloro derivatives degrade faster (~12%).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions to inhibit radical-mediated oxidation .

Q. What in vitro models best predict blood-brain barrier (BBB) permeability for this compound?

Methodological Answer:

  • PAMPA-BBB assay : Predicts passive diffusion (logPe ≈ −4.2, indicating moderate BBB penetration).
  • MDCK-MDR1 cells : Measure active transport via P-glycoprotein efflux (efflux ratio >3 suggests limited CNS bioavailability).
    Correlate with logD (pH 7.4) values: Optimal range = 1.5–2.5 for CNS-targeted analogs .

Q. How can advanced microspectroscopic techniques characterize surface adsorption of this compound in environmental interfaces?

Methodological Answer:

  • ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) : Maps molecular distribution on indoor surfaces (e.g., silica or paint chips).
  • In situ IR microscopy : Identifies hydrogen-bonding interactions between the compound’s NH group and surface hydroxyls.
  • Quantitative analysis : Langmuir adsorption models fit data to estimate binding constants (Kads ≈ 10³ M⁻¹ for glass surfaces) .
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.